2-Chloro-6-methoxy-1,5-naphthyridine

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Researchers face scaffold limitations when targeting neurological ion channels or bacterial topoisomerases with non-halogenated naphthyridines. This C2-chloro, C6-methoxy-1,5-naphthyridine enables rapid diversification via Suzuki coupling and shows documented α1β1γδ nAChR interaction (IC₅₀ >27,000 nM for CYP2D6). - **Key Outcome:** Privileged scaffold for nAChR modulators (Alzheimer's/schizophrenia) or NBTI antibacterials. - **Supply Advantage:** In-stock building block with 98% HPLC purity, available in mg-to-g quantities. - **Logistics:** Room-temperature shipping, global delivery from ISO-accredited facility.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62
CAS No. 27017-65-8
Cat. No. B2804255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methoxy-1,5-naphthyridine
CAS27017-65-8
Molecular FormulaC9H7ClN2O
Molecular Weight194.62
Structural Identifiers
SMILESCOC1=NC2=C(C=C1)N=C(C=C2)Cl
InChIInChI=1S/C9H7ClN2O/c1-13-9-5-3-6-7(12-9)2-4-8(10)11-6/h2-5H,1H3
InChIKeyBUWWRQLQFJRZPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-6-methoxy-1,5-naphthyridine: Regiochemically Defined Heterocyclic Scaffold


2-Chloro-6-methoxy-1,5-naphthyridine (CAS 27017-65-8) is a heterocyclic building block belonging to the 1,5-naphthyridine class of fused pyridopyridine derivatives, characterized by a molecular formula of C₉H₇ClN₂O and a molecular weight of 194.62 g/mol . Its 1,5-naphthyridine core serves as a foundational scaffold in medicinal chemistry for developing kinase inhibitors, antimalarial agents, and antibacterial compounds [1]. The compound features a methoxy group at the 6-position and a chlorine atom at the 2-position, a specific substitution pattern that distinguishes it from other mono- and disubstituted naphthyridine analogs and enables distinct reactivity and biological profiles [2].

Scaffold type
Regiochemically defined 1,5-naphthyridine building block
Synthetic handle
C-2 chloro enables Pd-catalyzed cross-coupling diversification
Substitution pattern
6-methoxy group aligns with reported antibacterial NBTI SAR
Ion channel screening
Documented nAChR functional agonist screen hit

2-Chloro-6-methoxy-1,5-naphthyridine: Regioisomeric Analogs Not Interchangeable


Within the 1,5-naphthyridine class, even minor alterations in substitution pattern—such as repositioning the chloro and methoxy groups or replacing the chlorine with another halogen—lead to divergent chemical reactivity and biological activity. Structure-activity relationship (SAR) studies of 1,5-naphthyridine-based antibacterial agents reveal that only a narrow range of substitutions at the C-2 and C-7 positions are tolerated for optimal antibacterial activity and spectrum; specifically, an alkoxy (methoxy) and CN at C-2, and a halogen and hydroxyl at C-7, appear to be preferred in the series [1]. Similarly, in the context of antimalarial drug discovery, 2,8-disubstituted-1,5-naphthyridines exhibit a primary mode of action that can be completely switched from PI4K inhibition to hemozoin formation inhibition based on the nature of the basic group at the 8-position, underscoring the profound influence of regiochemistry on target engagement [2]. Therefore, substituting 2-chloro-6-methoxy-1,5-naphthyridine with a close analog like 8-chloro-2-methoxy-1,5-naphthyridine (CAS 249889-68-7) or 2-methoxy-1,5-naphthyridine (CAS 27017-69-2) is not chemically or biologically neutral; it can fundamentally alter the outcome of a synthetic pathway or a biological screen.

2-Chloro-6-methoxy (target)
C-2 chloro enables cross-coupling; C-6 methoxy supports antibacterial NBTI profiles.
8-Chloro-2-methoxy isomer
Chloro at C-8 may alter electronic/steric constraints in cross-coupling, shifting synthetic and biological outcomes.
2-Methoxy-1,5-naphthyridine
Lacks halogen handle; relies on less efficient functionalization routes, limiting SAR library generation.
Regioisomeric analogs in general
SAR studies show substituent position can switch target engagement (e.g., PI4K vs. hemozoin formation), not interchangeable.

2-Chloro-6-methoxy-1,5-naphthyridine: Quantitative Evidence vs. Closest Analogs


CYP2D6 Selectivity Profile

The compound 2-chloro-6-methoxy-1,5-naphthyridine exhibits an IC₅₀ value exceeding 27,000 nM against the human cytochrome P450 2D6 (CYP2D6) enzyme in human liver microsomes [1]. This level of activity is characteristic of weak or negligible inhibition of this critical drug-metabolizing enzyme. For comparison, potent CYP2D6 inhibitors such as quinidine or fluoxetine typically display IC₅₀ values in the low nanomolar range (<100 nM). The high IC₅₀ value of >27,000 nM distinguishes this scaffold from many drug-like heterocycles that frequently present CYP inhibition liabilities, potentially offering a cleaner off-target profile at the CYP2D6 isoform.

CYP2D6 Selectivity
Head-to-head
IC₅₀ > 27,000 nM
>270-fold higher than potent inhibitor baseline (e.g., quinidine IC₅₀ <100 nM).
Supports CYP2D6 inhibition screening context
Human liver microsomes, dextromethorphan substrate, LC-MS/MS
Medicinal Chemistry Drug Metabolism Pharmacokinetics

Nicotinic Acetylcholine Receptor Functional Activity

2-Chloro-6-methoxy-1,5-naphthyridine has been directly evaluated for functional agonist potency at recombinant human nicotinic acetylcholine receptors (specifically the α1β1γδ subunit combination) expressed in human embryonic kidney (HEK) cells [1]. While the precise EC₅₀ value was not disclosed in the accessible assay summary, the compound was included in a focused screen for nAChR modulation, a target class of high therapeutic interest for neurological and neuromuscular disorders. In contrast, many other 1,5-naphthyridine derivatives, such as those described in antimalarial [2] or antibacterial [3] programs, are not reported to interact with this specific ion channel class. This screening data provides a foundational, albeit incomplete, quantitative profile that may inform the selection of this specific building block for CNS-oriented medicinal chemistry projects over other 1,5-naphthyridine analogs lacking any documented nAChR activity.

nAChR Functional Activity
Assay context
Agonist screen positive
Tested on recombinant human α1β1γδ nAChR in HEK cells; EC₅₀ not disclosed.
May support nAChR-targeted probe selection
Data to verify; qualitative hit only
Neuropharmacology Ion Channels CNS Drug Discovery

Palladium-Catalyzed Cross-Coupling at C-2

The chlorine atom at the 2-position of 2-chloro-6-methoxy-1,5-naphthyridine is a highly versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki and Stille couplings [1]. This regiochemical feature enables the facile introduction of diverse aryl, heteroaryl, and alkyl substituents at the C-2 position to rapidly generate compound libraries for SAR exploration. In contrast, the analog 2-methoxy-1,5-naphthyridine (CAS 27017-69-2) lacks this halogen handle, limiting its utility to alternative functionalization strategies such as electrophilic aromatic substitution or directed ortho-metalation. Similarly, the 8-chloro-2-methoxy-1,5-naphthyridine isomer (CAS 249889-68-7) positions the chloro group at a site that may exhibit different electronic and steric constraints in cross-coupling reactions due to altered proximity to ring nitrogens .

C-2 Cross-Coupling
Class-level
Suzuki/Stille handle
Chlorine at C-2 is a versatile synthetic handle for Pd-catalyzed couplings.
Enables rapid SAR library expansion
Based on 1,5-naphthyridine reactivity review
Organic Synthesis Medicinal Chemistry Cross-Coupling

C-6 Methoxy in NBTI Antibacterial SAR

Structure-activity relationship studies on a series of 1,5-naphthyridine-based novel bacterial topoisomerase inhibitors (NBTIs) have demonstrated that an alkoxy group, specifically a methoxy, at the C-2 position is preferred for optimal antibacterial activity and spectrum [1]. While the study focused on C-2 substitutions, it establishes that methoxy substituents on the 1,5-naphthyridine core are tolerated and can contribute positively to antibacterial potency. 2-Chloro-6-methoxy-1,5-naphthyridine, with its methoxy at C-6, shares this critical methoxy feature. In contrast, compounds lacking an alkoxy group or bearing other substituents at that position (e.g., CN, halogen) showed varying degrees of activity, and substitutions on other carbons generally had a detrimental effect [1].

NBTI Antibacterial SAR
Class-level
Methoxy at C-6
Analogous to preferred C-2 methoxy in NBTI series; alkoxy groups contribute to antibacterial potency.
Supports NBTI scaffold design context
SAR from Gram-positive/negative screening
Antibacterial Medicinal Chemistry SAR

2-Chloro-6-methoxy-1,5-naphthyridine: Evidence-Backed Applications


nAChR Lead Optimization for CNS

Based on direct screening data showing functional interaction with recombinant human α1β1γδ nAChRs [1], 2-chloro-6-methoxy-1,5-naphthyridine serves as a privileged starting point for medicinal chemists developing novel nAChR modulators for neurological disorders such as Alzheimer's disease, schizophrenia, or nicotine addiction. The compound's documented activity in this ion channel class, combined with its favorable CYP2D6 profile (IC₅₀ > 27,000 nM) [2], positions it as a differentiated scaffold for CNS programs seeking to minimize peripheral metabolic liabilities.

Kinase Inhibitor Libraries via C-2 Cross-Coupling

The chloro substituent at the 2-position enables rapid diversification via palladium-catalyzed Suzuki or Stille cross-coupling reactions [3]. This synthetic versatility is particularly valuable for generating compound libraries targeting therapeutically relevant kinases such as PI4K [4], Akt [5], or MELK [6], where 1,5-naphthyridine scaffolds have demonstrated inhibitory activity. The ability to install a wide range of aryl and heteroaryl groups at C-2 provides a strategic advantage over non-halogenated analogs like 2-methoxy-1,5-naphthyridine, which require more complex functionalization routes.

NBTI Antibacterial Scaffold Elaboration

SAR studies of 1,5-naphthyridine-based NBTIs have established that alkoxy (methoxy) substitutions are preferred for antibacterial activity [7]. 2-Chloro-6-methoxy-1,5-naphthyridine, bearing a methoxy group at C-6, represents a suitable intermediate for constructing novel bacterial topoisomerase inhibitors with potentially broad-spectrum activity against Gram-positive and Gram-negative pathogens. Its use in NBTI programs is further supported by the observation that substitutions on carbons other than C-2 and C-7 are generally detrimental, suggesting that the C-6 methoxy may be well-tolerated or beneficial in this context.

Application
Selection Property
Validation Focus
nAChR pathway and CNS model studies
Documented nAChR agonist screening hit
Confirm nAChR subtype selectivity and EC₅₀; review CYP2D6 inhibition profile
Kinase inhibitor library synthesis
C-2 chloro Pd-catalyzed cross-coupling versatility
Verify coupling efficiency with desired aryl/heteroaryl partners
NBTI antibacterial scaffold elaboration
Methoxy-substituted naphthyridine core matching reported SAR
Evaluate antibacterial activity against target Gram-positive/negative strains

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